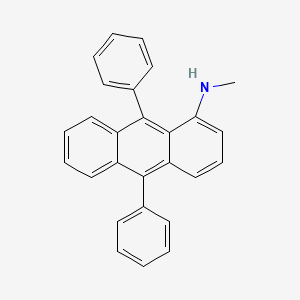
1-Methylamino-9,10-diphenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylamino-9,10-diphenylanthracene is an organic compound with the molecular formula C27H21N. It is a derivative of 9,10-diphenylanthracene, where a methylamino group is attached to the anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylamino-9,10-diphenylanthracene can be synthesized through a multi-step process involving the following key steps:
Formation of 9,10-diphenylanthracene: This is typically achieved through a Suzuki coupling reaction between 9,10-dibromoanthracene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Methylamino Group: The final step involves the reaction of 9,10-diphenylanthracene with methylamine under controlled conditions to introduce the methylamino group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylamino-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperatures.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.
Aplicaciones Científicas De Investigación
1-Methylamino-9,10-diphenylanthracene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe in photophysical studies due to its strong fluorescence properties.
Biology: Employed in the study of biological systems where fluorescence tagging is required.
Mecanismo De Acción
The mechanism of action of 1-Methylamino-9,10-diphenylanthracene primarily involves its interaction with light. The compound absorbs light energy and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical behavior and interaction with other molecules in its environment .
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: The parent compound, known for its fluorescence properties.
9,10-Bis(phenylethynyl)anthracene: Another derivative with enhanced photophysical properties.
9,10-Dimethylanthracene: A similar compound with methyl groups instead of phenyl groups.
Uniqueness: 1-Methylamino-9,10-diphenylanthracene stands out due to the presence of the methylamino group, which imparts unique electronic and steric effects, enhancing its fluorescence properties and making it suitable for specific applications in photophysics and optoelectronics .
Propiedades
Número CAS |
55334-26-4 |
|---|---|
Fórmula molecular |
C27H21N |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
N-methyl-9,10-diphenylanthracen-1-amine |
InChI |
InChI=1S/C27H21N/c1-28-24-18-10-17-23-25(19-11-4-2-5-12-19)21-15-8-9-16-22(21)26(27(23)24)20-13-6-3-7-14-20/h2-18,28H,1H3 |
Clave InChI |
SMBONASSNFDWML-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC2=C(C3=CC=CC=C3C(=C21)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


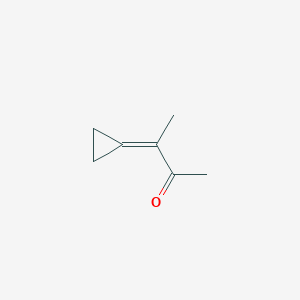
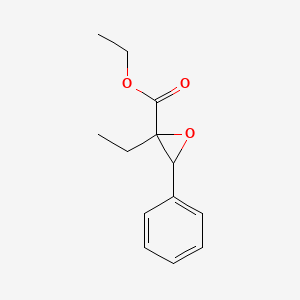


![Thymine,[methyl-3H]](/img/structure/B13805599.png)
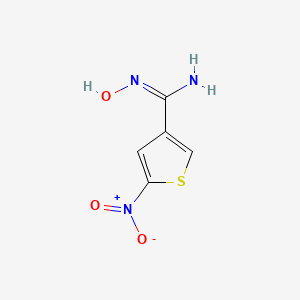

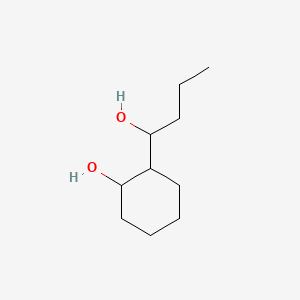
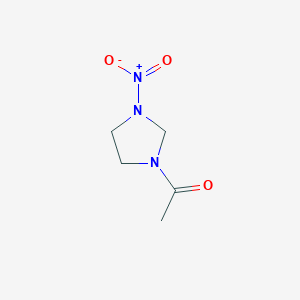
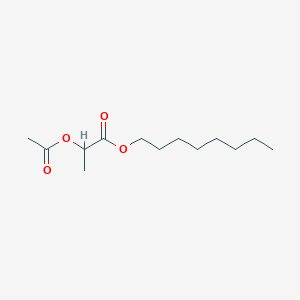

![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
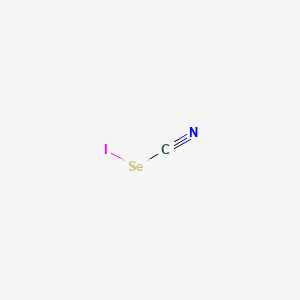
![2H-Pyrrol-2-one, 4-acetyl-1-(4-chlorophenyl)-5-(1,4-dioxaspiro[4.5]dec-8-yl)-1,5-dihydro-3-hydroxy-](/img/structure/B13805665.png)
